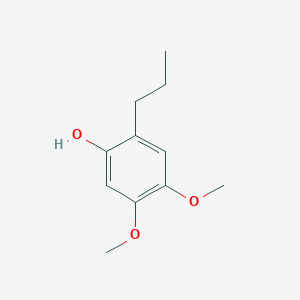

4,5-Dimethoxy-2-propylphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5-Dimethoxy-2-propylphenol is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4,5-Dimethoxy-2-propylphenol has the molecular formula C11H16O3 and features a phenolic structure with two methoxy groups at the 4 and 5 positions and a propyl group at the 2 position. This unique structure contributes to its biological activity and potential applications.

Pharmacological Applications

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to ameliorate memory impairment in models of neuroinflammation by inhibiting the STAT3 signaling pathway. This suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease .

2. Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that it can inhibit tumor growth through various mechanisms, including modulation of cellular signaling pathways involved in cancer progression . The application of machine learning in drug discovery has facilitated the identification of compounds like this compound as potential leads for cancer treatment .

Biochemical Applications

1. Enzyme Modulation

This compound acts as an allosteric modulator for certain enzymes, such as COQ8A, which is involved in coenzyme Q biosynthesis. By enhancing nucleotide affinity and ATPase activity, this compound can influence cellular energy metabolism, making it a candidate for further research into metabolic disorders .

2. Laccase Production

The compound is also relevant in biotechnological applications involving laccases—enzymes that catalyze oxidation reactions. Studies have shown that laccases can utilize various phenolic compounds, including this compound, for bioremediation processes and industrial applications such as dye degradation and detoxification of environmental pollutants .

Table 1: Summary of Research Findings on this compound

Eigenschaften

CAS-Nummer |

6906-69-0 |

|---|---|

Molekularformel |

C11H16O3 |

Molekulargewicht |

196.24 g/mol |

IUPAC-Name |

4,5-dimethoxy-2-propylphenol |

InChI |

InChI=1S/C11H16O3/c1-4-5-8-6-10(13-2)11(14-3)7-9(8)12/h6-7,12H,4-5H2,1-3H3 |

InChI-Schlüssel |

ISZBIRHKLDXQMU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=CC(=C(C=C1O)OC)OC |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.